4-(3-Aminopropoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Aminopropoxy)benzoic acid is an organic compound with the molecular formula C10H13NO3 It features a benzoic acid core substituted with an aminopropoxy group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminopropoxy)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 3-aminopropanol. The reaction is catalyzed by an acid such as sulfuric acid, and the mixture is heated to facilitate the formation of the desired product. The reaction can be summarized as follows:
Starting Materials: 4-hydroxybenzoic acid and 3-aminopropanol.
Catalyst: Concentrated sulfuric acid.
Reaction Conditions: Heating the mixture to about 50-60°C for 15 minutes.
Product Isolation: The product is isolated by cooling the reaction mixture, adding water, and filtering the precipitate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Aminopropoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions can oxidize the compound.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4-(3-Aminopropoxy)benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 4-(3-Aminopropoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the synthesis of folic acid by competing with para-aminobenzoic acid for binding to pteridine synthetase .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: A precursor in the synthesis of folic acid.
4-Hydroxybenzoic acid: Used in the production of parabens.
3-Aminopropanol: A building block for various chemical syntheses.
Uniqueness
4-(3-Aminopropoxy)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its aminopropoxy group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
4-(3-aminopropoxy)benzoic acid |
InChI |
InChI=1S/C10H13NO3/c11-6-1-7-14-9-4-2-8(3-5-9)10(12)13/h2-5H,1,6-7,11H2,(H,12,13) |
InChI Key |
VCYINTPHJQWZHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.